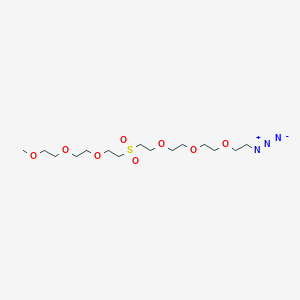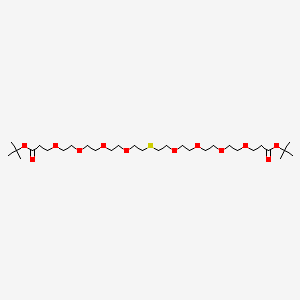
m-PEG3-Sulfone-PEG3-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-PEG3-Sulfone-PEG3-azide is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains a sulfone group and an azide group, making it a versatile reagent in various chemical reactions, particularly in click chemistry. The compound is often used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG3-Sulfone-PEG3-azide typically involves the reaction of PEG derivatives with sulfone and azide groups. One common method includes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where the azide group reacts with an alkyne group in the presence of a copper catalyst . This reaction is known for its high efficiency and specificity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process often includes rigorous purification steps to ensure the compound meets the required standards for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
m-PEG3-Sulfone-PEG3-azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) groups.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition of azide and alkyne groups.
DBCO and BCN: Used in SPAAC reactions to react with the azide group without the need for a copper catalyst.
Major Products Formed
The major products formed from these reactions are typically triazole derivatives, which are stable and useful in various applications, including bioconjugation and material science .
Wissenschaftliche Forschungsanwendungen
m-PEG3-Sulfone-PEG3-azide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of m-PEG3-Sulfone-PEG3-azide primarily involves its participation in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole rings, which are crucial in the formation of PROTACs. These PROTACs exploit the ubiquitin-proteasome system to selectively degrade target proteins, thereby modulating biological pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
m-PEG3-Sulfone-PEG3-amine: Similar in structure but contains an amine group instead of an azide group.
m-PEG3-Sulfone-PEG3-thiol: Contains a thiol group, making it reactive with different types of functional groups compared to the azide group.
Uniqueness
m-PEG3-Sulfone-PEG3-azide is unique due to its azide group, which allows it to participate in highly specific and efficient click chemistry reactions. This makes it particularly valuable in the synthesis of PROTACs and other bioconjugates, where precision and stability are crucial .
Eigenschaften
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3O8S/c1-21-4-5-23-8-10-25-12-14-27(19,20)15-13-26-11-9-24-7-6-22-3-2-17-18-16/h2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRNNKUSZIHIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCS(=O)(=O)CCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














